

Foreword: A Methodological Framework for Characterization

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Compound of Interest

Compound Name: **2-(2-Naphthyl)piperidine**

Cat. No.: **B1364848**

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The **2-(2-naphthyl)piperidine** scaffold represents a significant structural motif in medicinal chemistry and drug discovery. Its combination of a rigid, hydrophobic naphthalene moiety and a conformationally flexible, basic piperidine ring makes it a compelling candidate for interacting with a range of biological targets.^{[1][2]} However, a consolidated public record of its fundamental physicochemical properties is not readily available.

This guide, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide not just what is known, but to equip researchers with the authoritative, field-proven protocols required to determine the critical physicochemical parameters of this molecule. We will explore the causality behind experimental choices and present self-validating systems for generating the robust data essential for any drug development pipeline.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any compound is to establish its precise molecular identity. **2-(2-Naphthyl)piperidine** is a secondary amine featuring a piperidine ring directly connected via a carbon-carbon bond from its 2-position to the 2-position of a naphthalene ring system.

Property	Value	Source
Chemical Name	2-(naphthalen-2-yl)piperidine	-
CAS Number	383128-73-2	[3]
Molecular Formula	C ₁₅ H ₁₇ N	[1]
Molecular Weight	211.30 g/mol	[1]
Canonical SMILES	C1CCNC(C1)C2=CC3=CC=C C=C3C=C2	[1]
InChI Key	KIKVKRHNBPOMOC- UHFFFAOYSA-N	[1]

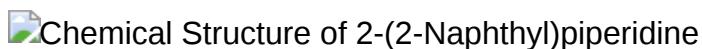


Figure 1: 2D Chemical Structure of **2-(2-Naphthyl)piperidine**.

Core Physicochemical Properties: An Overview

The following table summarizes the core physicochemical properties that are paramount for assessing the drug-like potential of a molecule. As these values are not definitively published in peer-reviewed literature, this guide provides detailed protocols for their experimental determination in the subsequent sections.

Parameter	Value	Significance in Drug Development	Determination Protocol
Melting Point (°C)	Not Determined	Purity, stability, and formulation considerations	Section 3.1 (Conceptual)
Boiling Point (°C)	Not Determined	Purity and handling for non-solid forms	Section 3.2 (Conceptual)
Aqueous Solubility	Expected to be low	Directly impacts bioavailability and formulation	Section 3.3
pKa	Not Determined	Governs ionization state, absorption, and solubility	Section 3.4
LogP	Not Determined	Measures lipophilicity; affects permeability and metabolism	Section 3.5 (Conceptual)

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, authoritative methodologies for determining the key physicochemical properties of **2-(2-Naphthyl)piperidine**.

& 3.2 Melting and Boiling Point

The melting point of a solid and the boiling point of a liquid are fundamental indicators of purity. For a crystalline solid like **2-(2-Naphthyl)piperidine**, a sharp melting point range suggests high purity. These would be determined using standard capillary melting point apparatus or differential scanning calorimetry (DSC) for the melting point, and vacuum distillation for the boiling point to prevent decomposition at high temperatures.

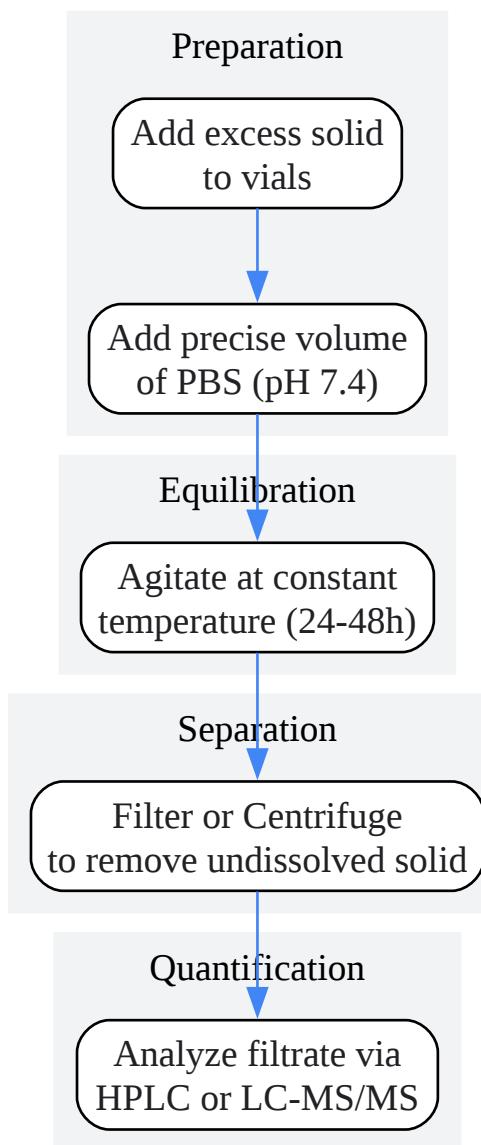
Aqueous Solubility Determination

Causality & Expertise: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.^{[4][5]} Low solubility can create significant challenges for formulation and in-vivo testing.^[4] Given the large, hydrophobic naphthalene ring, **2-(2-Naphthyl)piperidine** is anticipated to have low aqueous solubility. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.^[6]

Self-Validating Protocol: Shake-Flask Method

This protocol is adapted from established guidelines for thermodynamic solubility measurement.^{[5][6][7][8]}

- Preparation: Add an excess amount of solid **2-(2-Naphthyl)piperidine** to a series of glass vials (minimum of three replicates). The excess is critical to ensure a saturated solution is achieved.
- Solvent Addition: Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each vial to mimic physiological conditions.
- Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
^[5]
- Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To remove all undissolved particles, filter the supernatant through a 0.45 µm membrane filter or centrifuge at high speed.^[4] This step is crucial to avoid artificially inflated solubility readings.
- Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.^[5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.



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Diagram 1: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination

Causality & Expertise: The pKa value defines the pH at which a molecule is 50% ionized. For a basic amine like **2-(2-Naphthyl)piperidine**, the pKa of its conjugate acid dictates its charge state in different physiological compartments, which profoundly affects its absorption, distribution, and target binding.^[9] Potentiometric titration is a robust and direct method for determining the pKa of amines by measuring pH changes upon the addition of an acid.^{[9][10]}

Self-Validating Protocol: Potentiometric Titration

- Sample Preparation: Prepare a dilute, aqueous solution of **2-(2-Naphthyl)piperidine** of known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like methanol or ethanol may be required.
- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and immerse the pH electrode.
- Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
- Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the curve or by using the first derivative of the curve.[\[10\]](#)

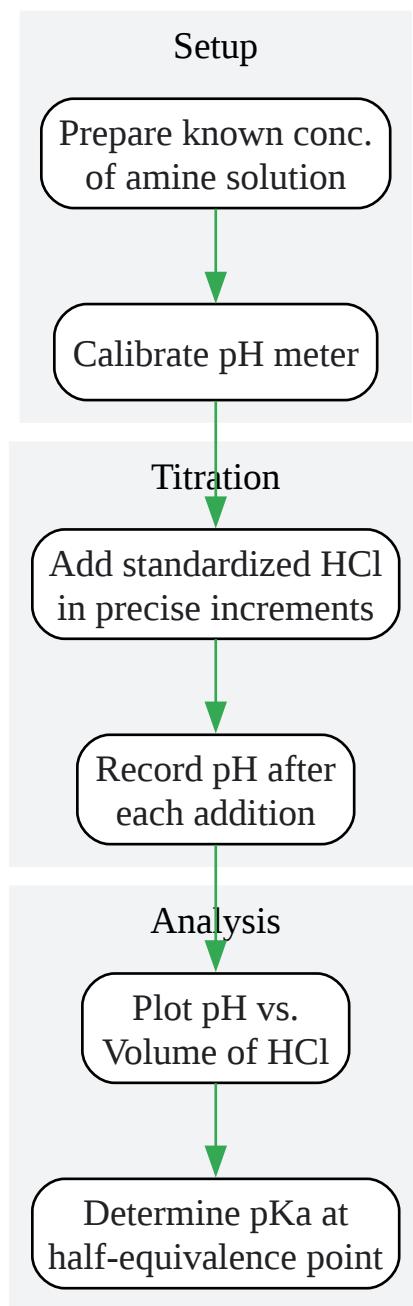
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Diagram 2: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a key predictor of a drug's ability to cross cell membranes. The extensive

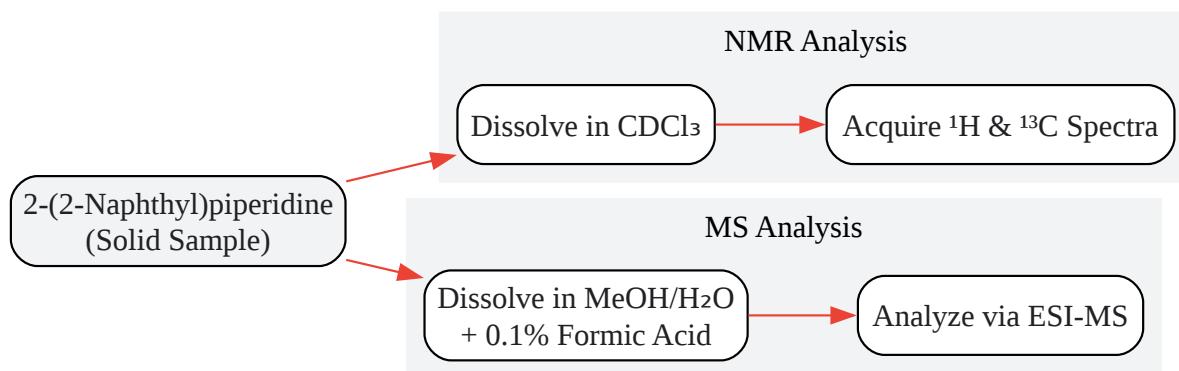
naphthalene surface area suggests **2-(2-Naphthyl)piperidine** will be highly lipophilic. This can be experimentally determined using the shake-flask method with octanol and water, followed by quantification of the compound in each phase.

Spectroscopic & Spectrometric Characterization

Structural confirmation is the bedrock of chemical analysis. The following spectroscopic techniques are essential for verifying the identity and purity of **2-(2-Naphthyl)piperidine**.

Self-Validating Protocol: General Sample Preparation for Analysis

- **NMR Sample Preparation:** For ^1H and ^{13}C NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).^{[11][12]} Ensure the sample is fully dissolved and free of particulate matter to avoid poor spectral resolution.^[12]
- **MS Sample Preparation:** For Electrospray Ionization (ESI) MS, prepare a dilute solution (e.g., 1-10 $\mu\text{g/mL}$) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.^[13]



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Diagram 3: General Workflow for Spectroscopic Sample Preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on the naphthalene ring will appear in the downfield region (approx. 7.0-8.0 ppm). The protons on the piperidine ring will be in the upfield aliphatic region (approx. 1.5-3.5 ppm). The proton on the nitrogen (N-H) may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will similarly show aromatic carbons at lower field (approx. 120-140 ppm) and aliphatic carbons of the piperidine ring at higher field (approx. 20-60 ppm).[14]

Mass Spectrometry (MS)

Causality & Expertise: ESI is a soft ionization technique ideal for confirming the molecular weight of small molecules without causing significant fragmentation.[15] For an amine, analysis in positive ion mode is standard, as the nitrogen is readily protonated.

- **Expected Ion:** In positive ion ESI-MS, the primary ion observed for **2-(2-Naphthyl)piperidine** will be the protonated molecule, $[\text{M}+\text{H}]^+$.
- **Calculation:** Given the molecular weight of 211.30 g/mol, the expected mass-to-charge ratio (m/z) for the $[\text{M}+\text{H}]^+$ ion would be approximately 212.14. High-resolution mass spectrometry would allow for confirmation of the elemental formula.

Infrared (IR) Spectroscopy

The IR spectrum provides information on functional groups. Key expected absorption bands include:

- **N-H Stretch:** A moderate peak around $3300\text{-}3500\text{ cm}^{-1}$ characteristic of a secondary amine.
- **C-H (sp^3) Stretch:** Strong peaks just below 3000 cm^{-1} from the piperidine ring.
- **C-H (sp^2) Stretch:** Peaks just above 3000 cm^{-1} from the naphthalene ring.
- **C=C Aromatic Stretch:** Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Conclusion

While **2-(2-Naphthyl)piperidine** is a molecule of significant interest, its fundamental physicochemical data is not yet fully established in the public domain. This guide provides the essential structural information and, more critically, a robust, authoritative framework of experimental protocols for its complete characterization. By employing these standardized methods for determining solubility, pKa, and spectroscopic identity, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery and development, ensuring both scientific integrity and reproducibility.

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